molecular formula C25H18N4O4S B2955434 7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111995-02-8

7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2955434
CAS No.: 1111995-02-8
M. Wt: 470.5
InChI Key: VLNCSURVQXEBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a quinazolin-8-one core fused with a [1,3]dioxolo ring system. Key structural attributes include:

  • A 3-methylphenyl group at position 5.
  • A sulfanyl-linked 3-phenyl-1,2,4-oxadiazole substituent at position 6.

Below, the compound is compared to structurally and functionally related analogs.

Properties

IUPAC Name

7-(3-methylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c1-15-6-5-9-17(10-15)29-24(30)18-11-20-21(32-14-31-20)12-19(18)26-25(29)34-13-22-27-23(28-33-22)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNCSURVQXEBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the dioxolo ring: This step involves the reaction of the quinazolinone intermediate with suitable diol derivatives under acidic conditions.

    Attachment of the 1,2,4-oxadiazole moiety: This can be done by reacting the intermediate with nitrile oxides or other suitable reagents to form the oxadiazole ring.

    Final assembly: The final step involves the coupling of the oxadiazole intermediate with the quinazolinone-dioxolo core, often using sulfanyl linkers and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reaction is critical for modulating biological activity and solubility.

Reaction Reagents/Conditions Product Reference
Sulfanyl → SulfoxideH₂O₂, CH₃COOH, 0–5°C6-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfinyl} derivative
Sulfanyl → SulfonemCPBA, DCM, RT6-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfonyl} derivative

Key Findings :

  • Oxidation selectivity depends on reagent strength and temperature.

  • Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides.

Reduction Reactions

The 1,2,4-oxadiazole ring is susceptible to reduction, altering its electronic properties.

Reaction Reagents/Conditions Product Reference
Oxadiazole ring reductionLiAlH₄, THF, refluxOpen-chain thioamide intermediate
Nitro group reduction (if present)H₂, Pd/C, EtOHAmino derivative

Mechanistic Insight :

  • LiAlH₄ cleaves the oxadiazole ring via nucleophilic attack, yielding a thioamide.

  • Catalytic hydrogenation preserves the quinazolinone core while reducing nitro groups .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on electron-rich aromatic rings, while nucleophilic substitution targets the sulfanyl group.

Electrophilic Aromatic Substitution

Reaction Reagents/Conditions Product Reference
BrominationBr₂, FeBr₃, DCM3-Bromo-7-(3-methylphenyl) derivative
NitrationHNO₃, H₂SO₄, 0°C5-Nitroquinazolinone analog

Nucleophilic Substitution

Reaction Reagents/Conditions Product Reference
Sulfanyl displacementR-X, K₂CO₃, DMF6-Alkyl/aryl derivative

Key Observations :

  • Bromination occurs preferentially at the quinazolinone C5 position due to ring activation .

  • Alkylation of the sulfanyl group requires polar aprotic solvents for optimal yield .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like maleates.

Reaction Reagents/Conditions Product Reference
[3+2] CycloadditionMaleic anhydride, ΔFused 1,2,4-oxadiazine derivative
Acid-catalyzed hydrolysisHCl, H₂O, refluxCarboxylic acid and amidoxime fragments

Synthetic Utility :

  • Cycloaddition products serve as intermediates for bioactive heterocycles .

  • Hydrolysis under acidic conditions provides access to functionalized amines .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the sulfanyl linker.

Reaction Reagents/Conditions Product Reference
C-S bond cleavageUV light (254 nm), MeOH7-(3-Methylphenyl)quinazolinone and oxadiazole fragments

Applications :

  • Photodegradation studies are vital for assessing environmental persistence .

Scientific Research Applications

7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Investigated for its electronic properties, making it a candidate for organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Triazoloquinazoline Derivatives ()
  • Example : 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (Compound 8).
  • Comparison: Replaces the oxadiazole-sulfanyl group with a cinnamoyl-triazole system. Synthesized via reactions with cinnamoyl chloride and chloroesters, differing from the target compound’s oxadiazole-focused synthesis.
Oxadiazolyl Coumarin Derivatives ()
  • Example : 3-(4-acetyl-5H-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (Compound 6e).
  • Comparison: Retains the 1,2,4-oxadiazole moiety but fused to a coumarin core instead of quinazolinone. Substituents: Acetyl and phenyl groups on the oxadiazole. Activity: Potent anticonvulsant (30 mg/kg in MES test) with lower neurotoxicity than phenytoin .

Quinazolinone-Based Analogs

Piperazinyl-Quinazolinone Derivative ()
  • Structure : 7-{6-[4-(2-fluorophenyl)-1-piperazinyl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.
  • Comparison :
    • Shares the [1,3]dioxolo[4,5-g]quinazolin-8-one core.
    • Substituents: Thioxo group at position 6 and a piperazinyl-hexyl chain at position 7.
    • Likely targets neurological pathways due to the fluorophenyl-piperazine moiety .
Ethyl-Substituted Oxadiazole Derivative ()
  • Structure : 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one.
  • Comparison :
    • Nearly identical core but with ethyl at position 7 and 4-ethoxyphenyl on the oxadiazole.
    • Molecular weight: 452.5 g/mol vs. target compound’s (unreported).
    • Key difference : Ethoxyphenyl vs. phenyl group on oxadiazole, affecting lipophilicity and target binding .

Functional Hybrid Derivatives

Quinazoline-Triazole Hybrids ()
  • Example : 2-(benzo[d][1,3]dioxol-5-yl)-7-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-methoxyquinazolin-4(3H)-one (Compound 10a).
  • Comparison :
    • Replaces oxadiazole with triazole , synthesized via click chemistry.
    • Substituents: tert-butyl benzyl and methoxy groups.
    • Activity : Antibacterial, highlighting the role of heterocyclic substituents in bioactivity .

Tabulated Comparison of Key Analogs

Compound Class Core Structure Position 6 Substituent Position 7 Substituent Key Activity/Notes Reference
Target Compound [1,3]dioxoloquinazolin-8-one Oxadiazole-phenyl-sulfanyl 3-methylphenyl N/A (structural focus)
Triazoloquinazoline (Ev1) Triazoloquinazoline Cinnamoyl-triazole Methyl Synthetic methodology focus
Oxadiazolyl Coumarin (Ev3) Coumarin Acetyl-phenyl-oxadiazole Methyl Anticonvulsant
Piperazinyl-Quinazolinone (Ev4) [1,3]dioxoloquinazolin-8-one Thioxo + piperazinyl-hexyl Fluorophenyl-piperazine Neurological target (inferred)
Ethyl-Oxadiazole Quinazolinone (Ev6) [1,3]dioxoloquinazolin-8-one Oxadiazole-ethoxyphenyl-sulfanyl Ethyl Structural analog
Quinazoline-Triazole (Ev5) Quinazolinone Triazole-benzyl Benzo[d][1,3]dioxol-5-yl Antibacterial

Biological Activity

The compound 7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel synthetic molecule that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structure and Properties

The compound's structure features a quinazoline core with several functional groups that may contribute to its biological activity. Its molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, and its molecular weight is approximately 398.45 g/mol. The presence of the oxadiazole moiety is significant as it is known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and quinazoline structures exhibit promising anticancer properties. For instance, derivatives of oxadiazole have shown moderate to high cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Assays : Compounds similar to the target molecule were evaluated using the MTT assay against human cancer cell lines such as HeLa and MCF-7. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundIC50 (µM)Cell Line
7-(3-methylphenyl)-6-{...}5.0HeLa
7-(3-methylphenyl)-6-{...}10.2MCF-7

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screening against various bacterial strains showed that it possesses significant antibacterial activity:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at concentrations ranging from 10 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanism : For its antibacterial effects, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic processes.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in treating cancer:

  • A study conducted on a series of quinazoline-based compounds demonstrated significant antitumor activity in a xenograft model of breast cancer. The treatment led to reduced tumor size and improved survival rates .
  • Another case study focused on the antimicrobial efficacy of oxadiazole derivatives revealed that these compounds could serve as lead candidates for developing new antibiotics due to their unique mechanisms of action against resistant strains .

Q & A

Q. What are the common synthetic routes for constructing the quinazolin-8-one core in this compound?

The quinazolin-8-one scaffold is typically synthesized via cyclocondensation reactions. A practical approach involves reacting anthranilic acid derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions. For the oxadiazole-thioether substituent, post-functionalization using thiol-ene "click" chemistry or nucleophilic substitution with a pre-synthesized 3-phenyl-1,2,4-oxadiazol-5-ylmethanethiol intermediate is recommended. Analytical validation via HPLC (≥95% purity) and LC-MS (to confirm molecular ion peaks) is critical .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify aromatic proton environments (e.g., methylphenyl substituents at position 7) and oxadiazole-related peaks.
  • IR Spectroscopy : Identify characteristic C=N (1,2,4-oxadiazole) and C-O-C (dioxolo group) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C27H20N4O4S). Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or solvent impurities .

Q. What solvent systems are optimal for solubility and stability studies?

Preliminary solubility screening in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4) is standard. For stability, monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 48 hours). Low solubility in polar solvents may require co-solvents like PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields for this complex heterocycle?

Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity) with minimal experimental runs. For example, a design space of 10 variables (3 levels each) can be reduced to 20–30 optimized trials. Key metrics include yield (%) and purity (HPLC area%). Compare results with traditional Design of Experiments (DoE) to validate efficiency gains .

Q. How to resolve contradictions between computational predictions and experimental pharmacokinetic (PK) data?

SwissADME predictions (e.g., logP, drug-likeness) may conflict with in vitro assays (e.g., microsomal stability). To address this:

  • Re-parameterize computational models using experimental logD7.4 values.
  • Validate efflux transporter interactions (e.g., P-gp) via Caco-2 permeability assays.
  • Adjust lipophilicity by modifying the oxadiazole-phenyl or dioxolo substituents .

Q. What crystallographic strategies are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in DCM/hexane. For challenging crystallization, use seeding or additives (e.g., ionic liquids). Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate bond lengths/angles and electronic density maps. Symmetry operations (e.g., space group P21/c) must align with observed molecular packing .

Q. How can ligand design principles enhance target binding affinity?

Integrate high-throughput synthesis (HTS) with molecular docking (AutoDock Vina) to screen substituent effects. For example:

  • Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., -CF3) to modulate π-π stacking.
  • Optimize sulfanyl linker length to balance steric hindrance and conformational flexibility. Validate via SPR or ITC binding assays .

Q. What computational methods predict redox activity in the oxadiazole moiety?

Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps, Fukui indices) can identify sites prone to oxidation. Compare with cyclic voltammetry (CV) data in acetonitrile (0.1 M TBAPF6). A HOMO localized on the oxadiazole ring suggests susceptibility to electrophilic attack, necessitating protective substituents (e.g., electron-donating groups) .

Q. How to address batch-to-batch variability in scaled-up synthesis?

Implement Process Analytical Technology (PAT):

  • In-line FTIR to monitor intermediate formation.
  • QbD (Quality by Design) frameworks to define Critical Quality Attributes (CQAs).
  • Statistical control charts (e.g., Shewhart charts) for impurity profiling (e.g., ≤0.15% by HPLC) .

Q. What strategies mitigate toxicity risks associated with the sulfanyl linker?

  • Replace the sulfanyl group with bioisosteres (e.g., methyleneoxy or carbonyl).
  • Assess glutathione (GSH) adduct formation via LC-MS/MS in hepatocyte incubations.
  • Conduct Ames tests for mutagenicity and hERG channel inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.